2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core and a hydroxyphenyl ethyl acetamide group. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves several steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the hydroxyphenyl ethyl acetamide group. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through specific molecular targets and pathways that regulate neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Compared to other benzodiazepines, 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide has unique structural features that may confer distinct pharmacological properties. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant effects.
Lorazepam: Used primarily for its sedative and anxiolytic properties.
Clonazepam: Effective in treating seizure disorders and panic attacks. The uniqueness of this compound lies in its specific substitution pattern, which may influence its binding affinity and efficacy at the GABA receptor.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c23-13-7-5-12(6-8-13)9-10-20-17(24)11-16-19(26)21-15-4-2-1-3-14(15)18(25)22-16/h1-8,16,23H,9-11H2,(H,20,24)(H,21,26)(H,22,25) |
InChI Key |
RNKWWQFXXNMQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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